REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][N:5](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:6][C:7]([F:26])([F:25])[CH2:8][CH2:9][N:10](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:11][CH2:12][CH2:13][NH2:14].Br>CC(C)=O>[F:25][C:7]([F:26])([CH2:8][CH2:9][NH:10][CH2:11][CH2:12][CH2:13][NH2:14])[CH2:6][NH:5][CH2:4][CH2:3][CH2:2][NH2:1]
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Name
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1,12-diamino-6,6-difluoro-4,9-di-p-toluenesulfonyl-4,9-diaza-dodecane
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Quantity
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2.7 g
|
Type
|
reactant
|
Smiles
|
NCCCN(CC(CCN(CCCN)S(=O)(=O)C1=CC=C(C=C1)C)(F)F)S(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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Br
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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the solution is carefully extracted with ether (three times) and finally with chloroform
|
Type
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CUSTOM
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Details
|
Evaporation of the aqueous phase
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Type
|
CUSTOM
|
Details
|
produces a solid residue which
|
Type
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CUSTOM
|
Details
|
collected
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Type
|
WASH
|
Details
|
washed with acetone (three times), ethanol (three times) and finally with ether
|
Type
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CUSTOM
|
Details
|
This material is recrystallized
|
Type
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DISSOLUTION
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Details
|
by dissolving in hot (80° C.) aqueous ethanol (100 mL, H2O: ethanol 1:9)
|
Type
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FILTRATION
|
Details
|
filtering through paper
|
Type
|
ADDITION
|
Details
|
adding additional ethanol (10-20 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CNCCCN)(CCNCCCN)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |